LY3202626
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY3202626 is a potent small-molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is responsible for cleaving the amyloid precursor protein (APP) to release its C99 fragment, which subsequently gives rise to various species of amyloid-beta peptide during its cleavage by gamma-secretase . This compound has been developed primarily for the treatment of Alzheimer’s disease due to its ability to interfere with the amyloid cascade, a key pathological feature of the disease .
Preparation Methods
The synthesis of LY3202626 involves several key steps, including a [3 + 2] nitrone cycloaddition to set the cis ring junction of the formed isoxazoline, a one-pot thiazine formation, and three different methods to install the aniline group . The synthetic route can be summarized as follows:
[3 + 2] Nitrone Cycloaddition: This step sets the cis ring junction of the isoxazoline.
One-Pot Thiazine Formation: This involves the formation of the thiazine ring in a single reaction vessel.
Aniline Installation: This can be achieved through copper-catalyzed azide coupling and reduction, nitration and reduction, or Buchwald coupling with acetamide.
Chemical Reactions Analysis
LY3202626 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by aldehyde oxidase (AO) to form metabolites such as M2 and M16.
Substitution: The synthesis of this compound involves substitution reactions, such as the Buchwald coupling to install the aniline group.
Common reagents used in these reactions include copper catalysts, nitrone, and acetamide. The major products formed from these reactions are the metabolites M2 and M16 .
Scientific Research Applications
LY3202626 has several scientific research applications, particularly in the field of Alzheimer’s disease. It has been shown to reduce amyloid-beta levels in plasma and cerebrospinal fluid in mice, dogs, and humans . The compound has been evaluated in various clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics . Additionally, this compound has been used to study the amyloid cascade and its role in Alzheimer’s disease pathology .
Mechanism of Action
LY3202626 exerts its effects by inhibiting BACE1, the enzyme responsible for cleaving APP to release its C99 fragment . This inhibition prevents the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease . The compound readily crosses the blood-brain barrier and dose-dependently reduces amyloid-beta levels in plasma and cerebrospinal fluid .
Comparison with Similar Compounds
LY3202626 is compared with other BACE1 inhibitors such as LY2811376 and LY2886721 . LY2811376 was terminated due to nonclinical retinal toxicity, while LY2886721 was halted due to abnormally elevated liver enzymes . This compound, on the other hand, successfully addressed these key development challenges and demonstrated high potency and central nervous system penetration .
Similar compounds include:
LY2811376: Terminated due to retinal toxicity.
LY2886721: Development halted due to elevated liver enzymes.
This compound stands out due to its high potency, ability to cross the blood-brain barrier, and successful mitigation of previous development challenges .
Properties
CAS No. |
1628690-73-2 |
---|---|
Molecular Formula |
C22H20F2N8O2S |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[3-[(4aR,7aS)-2-amino-6-(5-fluoropyrimidin-2-yl)-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C22H20F2N8O2S/c1-34-18-8-26-17(7-27-18)19(33)30-14-2-3-16(24)15(4-14)22-11-32(21-28-5-13(23)6-29-21)9-12(22)10-35-20(25)31-22/h2-8,12H,9-11H2,1H3,(H2,25,31)(H,30,33)/t12-,22-/m0/s1 |
InChI Key |
VQSRKMNBWMHJKY-YTEVENLXSA-N |
SMILES |
COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)C34CN(CC3CSC(=N4)N)C5=NC=C(C=N5)F |
Isomeric SMILES |
COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)[C@]34CN(C[C@H]3CSC(=N4)N)C5=NC=C(C=N5)F |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)C34CN(CC3CSC(=N4)N)C5=NC=C(C=N5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY3202626; LY-3202626; LY 3202626. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.